molecular formula C14H15N3O2S2 B2901409 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide CAS No. 1797745-44-8

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide

Cat. No. B2901409
CAS RN: 1797745-44-8
M. Wt: 321.41
InChI Key: SOGGACYGFWHTCH-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H6N2 . It’s also known by other names such as 1,7-Diazaindene, 7-Aza-1-pyrindine, 7-Azaindole, 7H-Pyrrolo[2,3-b]pyridine, Pyrrolo(2,3-b)pyridine, and 1,7-Dideazapurine .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Scientific Research Applications

Based on the available information, here is a comprehensive analysis of the scientific research applications of “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide”, focusing on six unique applications:

Inflammatory Disease Treatment

The compound’s scaffold, 1H-pyrrolo[2,3-b]pyridine, has been identified as a target for developing new and selective inhibitors for treating inflammatory diseases, particularly pulmonary diseases .

Cancer Therapy

Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors. Targeting FGFRs represents an attractive strategy for cancer therapy .

Tumor Migration and Invasion Inhibition

Specific derivatives have demonstrated significant reduction in the migration and invasion abilities of cancer cells after treatment, indicating potential applications in inhibiting tumor progression .

Synthetic Methods Development

Recent efficient synthetic methods for pyrrolopyrazines, which include a pyrrole ring and a pyrazine ring related to the compound’s scaffold, have been discussed. This highlights its application in developing synthetic approaches for complex heterocyclic compounds .

Hinge Binder in Drug Design

The 1H-pyrrolo[2,3-b]pyridine motif has been used as a hinge binder in structure-based drug design strategies to develop potent FGFR inhibitors .

Biological Activity Research

A wide range of biological activities related to the pyrrolopyrazine scaffold is discussed in literature, suggesting that derivatives like “N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)thiophene-2-sulfonamide” may be researched for various biological applications .

Mechanism of Action

Target of Action

The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these targets, leading to the inhibition of the FGFR signaling pathway .

Biochemical Pathways

The inhibition of FGFRs by this compound results in the disruption of several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in cell proliferation, migration, and angiogenesis . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Future Directions

Research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . These compounds could potentially be used in cancer therapy .

properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c18-21(19,13-5-2-11-20-13)16-8-3-9-17-10-6-12-4-1-7-15-14(12)17/h1-2,4-7,10-11,16H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGGACYGFWHTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide

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